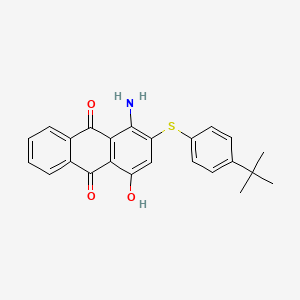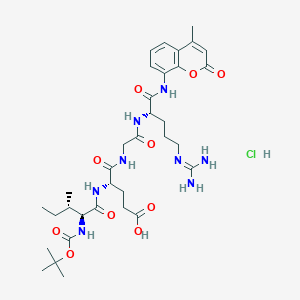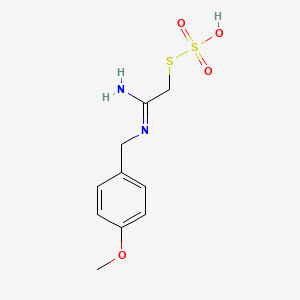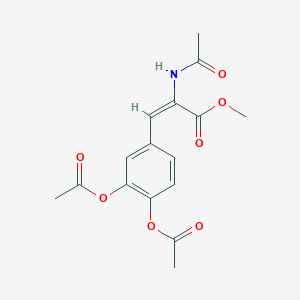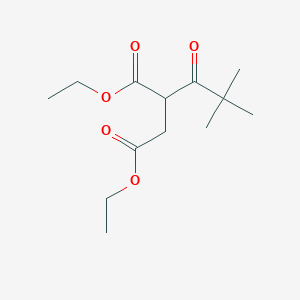
Diethyl 2-(2,2-dimethylpropanoyl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(2,2-dimethylpropanoyl)butanedioate is an organic compound with the molecular formula C13H22O5 It is a derivative of butanedioic acid and is characterized by the presence of a 2,2-dimethylpropanoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(2,2-dimethylpropanoyl)butanedioate typically involves the esterification of butanedioic acid derivatives with diethyl groups. One common method includes the reaction of diethyl malonate with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product.
化学反応の分析
Types of Reactions: Diethyl 2-(2,2-dimethylpropanoyl)butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
科学的研究の応用
Diethyl 2-(2,2-dimethylpropanoyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: Used in the production of polymers and as a plasticizer in various materials.
作用機序
The mechanism of action of Diethyl 2-(2,2-dimethylpropanoyl)butanedioate involves its reactivity towards nucleophiles and electrophiles. The ester groups are susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets include esterases and other enzymes that catalyze ester bond cleavage. Pathways involved include hydrolysis and transesterification reactions.
類似化合物との比較
Diethyl succinate: Similar ester structure but lacks the 2,2-dimethylpropanoyl group.
Diethyl malonate: Another ester derivative of malonic acid, used in similar synthetic applications.
Diethyl acetylenedicarboxylate: Contains an alkyne group, offering different reactivity.
Uniqueness: Diethyl 2-(2,2-dimethylpropanoyl)butanedioate is unique due to the presence of the 2,2-dimethylpropanoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
特性
CAS番号 |
443119-22-0 |
|---|---|
分子式 |
C13H22O5 |
分子量 |
258.31 g/mol |
IUPAC名 |
diethyl 2-(2,2-dimethylpropanoyl)butanedioate |
InChI |
InChI=1S/C13H22O5/c1-6-17-10(14)8-9(12(16)18-7-2)11(15)13(3,4)5/h9H,6-8H2,1-5H3 |
InChIキー |
OHLVUEPSGYXRRO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C(=O)C(C)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
